3,5-Dichloroisoquinoline
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Overview
Description
3,5-Dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of chlorine atoms at the 3rd and 5th positions of the isoquinoline ring gives this compound its unique chemical properties and reactivity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then heated with phosphorus pentoxide in pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, leading to the formation of aminoisoquinoline derivatives.
Oxidation Reactions: Oxidation of this compound can yield isoquinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines and palladium catalysts are commonly used.
Oxidation: Peracetic acid and potassium permanganate are typical oxidizing agents.
Reduction: Hydrogen gas with platinum or palladium catalysts is often employed.
Major Products:
Aminoisoquinoline Derivatives: Formed through substitution reactions.
Isoquinoline N-oxides: Result from oxidation reactions.
Tetrahydroisoquinoline Derivatives: Produced via reduction reactions.
Scientific Research Applications
3,5-Dichloroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Dichloroisoquinoline
- 2,5-Dichloro-1,4-benzoquinone
- 2,6-Dichloroquinoline
- 2,3-Dichloroquinoxaline
Comparison: 3,5-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to other dichloro-substituted isoquinolines, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H5Cl2N |
---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,5-dichloroisoquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI Key |
WZFFBNLWEVTJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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